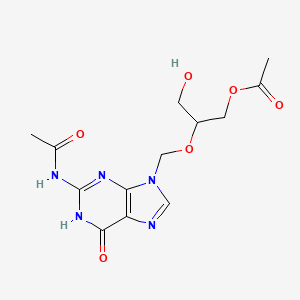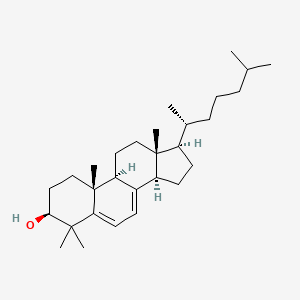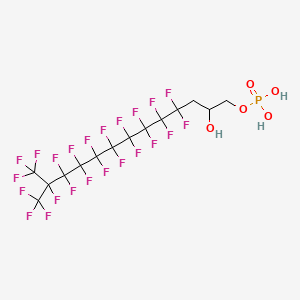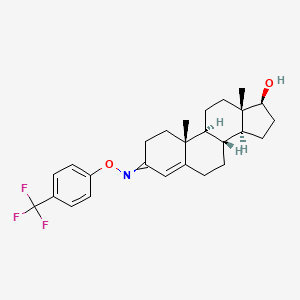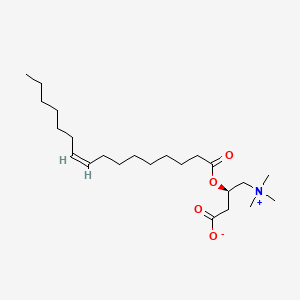
cis-9-Hexadecenoylcarnitine Inner Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-9-Hexadecenoylcarnitine Inner Salt: is a metabolite of L-carnitine, which plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. This compound is often used in the diagnosis of specific inherited metabolic diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of cis-9-Hexadecenoylcarnitine Inner Salt involves the esterification of L-carnitine with cis-9-hexadecenoic acid. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions .
Industrial Production Methods: it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: : cis-9-Hexadecenoylcarnitine Inner Salt can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids.
Reduction: This reaction can convert the double bond to a single bond, forming hexadecanoylcarnitine.
Substitution: This reaction can involve the replacement of functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hexadecanoylcarnitine.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
cis-9-Hexadecenoylcarnitine Inner Salt has several scientific research applications:
Chemistry: Used as a reference material in chromatographic studies.
Biology: Used to study metabolic pathways involving L-carnitine.
Medicine: Used in the diagnosis of metabolic disorders.
Industry: Used in the production of diagnostic kits.
Mécanisme D'action
The mechanism of action of cis-9-Hexadecenoylcarnitine Inner Salt involves its role in the transport of fatty acids into the mitochondria. It binds to fatty acids and facilitates their entry into the mitochondrial matrix, where they undergo β-oxidation to produce energy. The molecular targets include carnitine acyltransferases and mitochondrial membrane transporters .
Comparaison Avec Des Composés Similaires
Similar Compounds
- cis-9-Tetradecenoyl-L-carnitine hydrochloride
- 9-Hexadecenoylcarnitine
Comparison: : cis-9-Hexadecenoylcarnitine Inner Salt is unique due to its specific role in diagnosing metabolic diseases and its distinct chemical structure. While similar compounds like cis-9-Tetradecenoyl-L-carnitine hydrochloride also play roles in fatty acid metabolism, they differ in chain length and specific applications .
Propriétés
Numéro CAS |
329321-94-0 |
|---|---|
Formule moléculaire |
C23H43NO4 |
Poids moléculaire |
397.6 g/mol |
Nom IUPAC |
(3R)-3-[(Z)-hexadec-9-enoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C23H43NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4/h10-11,21H,5-9,12-20H2,1-4H3/b11-10-/t21-/m1/s1 |
Clé InChI |
JFAGPSOZZSTLRF-KUFMOJEASA-N |
SMILES isomérique |
CCCCCC/C=C\CCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |
SMILES canonique |
CCCCCCC=CCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


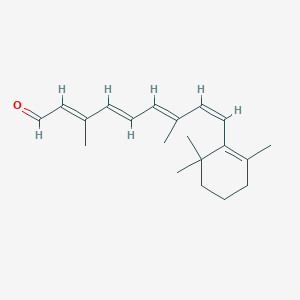
![(3S,3aR,6R,6aR)-3,6-diethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B13421460.png)
![4-[2-[2-Hydroxy-3-(isopropylamino)propoxy]ethyl]phenol](/img/structure/B13421463.png)
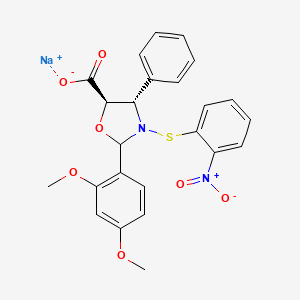
![N-tert-Butyl-4-[4-chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide](/img/structure/B13421472.png)
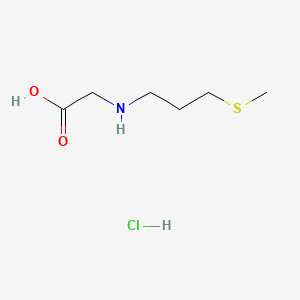
![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid](/img/structure/B13421475.png)



